molecular formula C8H9Br2N B12845427 (aS)-3,5-Dibromo-a-methyl-benzenemethanamine CAS No. 911426-09-0

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine

Cat. No.: B12845427
CAS No.: 911426-09-0
M. Wt: 278.97 g/mol
InChI Key: DWZJEVRHNGHMTL-YFKPBYRVSA-N
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Description

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, along with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine typically involves the bromination of a precursor compound followed by the introduction of the amine group. One common method is the bromination of a-methyl-benzenemethanamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzoic acids, while reduction can produce debrominated amines.

Scientific Research Applications

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (aS)-3,5-Dibromo-a-methyl-benzenemethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine group play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-benzylamine: Similar structure but lacks the methyl group.

    3,5-Dibromo-phenethylamine: Similar structure with an ethyl group instead of a methyl group.

    3,5-Dibromo-aniline: Similar structure but with an amino group directly attached to the benzene ring.

Uniqueness

(aS)-3,5-Dibromo-a-methyl-benzenemethanamine is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

911426-09-0

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

(1S)-1-(3,5-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

DWZJEVRHNGHMTL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Br)Br)N

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)Br)N

Origin of Product

United States

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